

Application Notes: BCIP/NBT Chromogenic Substrate for Western Blotting

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Compound of Interest		
Compound Name:	BCIP	
Cat. No.:	B7800935	Get Quote

Introduction

The **BCIP**/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) system is a widely used chromogenic substrate for the detection of alkaline phosphatase (AP) activity in various applications, including Western blotting, immunohistochemistry, and in situ hybridization.[1][2] In the presence of alkaline phosphatase, **BCIP** is hydrolyzed, and the resulting product reduces NBT to an insoluble, dark blue-purple precipitate at the site of the enzyme activity.[3] This reaction provides a sensitive and stable signal, making it a reliable method for visualizing target proteins.[1]

These application notes provide detailed protocols for the preparation and use of **BCIP**/NBT solutions for the detection of AP-conjugated secondary antibodies in Western blotting.

Data Presentation

Table 1: BCIP/NBT Stock Solution Recipes



Component	Concentration	Solvent	Storage Conditions	Shelf Life
BCIP (5-bromo- 4-chloro-3-indolyl phosphate)	15 mg/mL[4]	100% Dimethylformami de (DMF)[4]	4°C, protected from light[4]	3 months[4]
50 mg/mL	100% Dimethylformami de (DMF)[5]	-20°C, in the dark[5]	~2 years[5]	
NBT (nitro blue tetrazolium)	30 mg/mL[4]	70% DMF in ddH ₂ O[4]	4°C, protected from light[4]	3 months[4]
75 mg/mL	70% Dimethylformami de (DMF)[5]	-20°C, in the dark[5]	~2 years[5]	

Table 2: Alkaline Phosphatase (AP) Buffer and

Developing Solution Recipes

Solution	Component	Concentration
Alkaline Phosphatase (AP) Buffer	Tris-HCl	100 mM[5]
NaCl	100 mM[5]	_
MgCl ₂	10 mM[5]	
рН	9.5[5]	
BCIP/NBT Developing Solution (from stocks)	BCIP Stock (50 mg/mL)	33 μL in 10 mL AP Buffer[5]
NBT Stock (75 mg/mL)	44 μL in 10 mL AP Buffer[5]	
Alternative BCIP/NBT Developing Solution	BCIP Stock (15 mg/mL)	1 mL in 100 mL Tris buffer[4]
NBT Stock (30 mg/mL)	1 mL in 100 mL Tris buffer[4]	



Note: Ready-to-use, single-component **BCIP**/NBT solutions are also commercially available and offer convenience and stability.[1][2][6]

Experimental Protocols Preparation of Buffers and Solutions

- Alkaline Phosphatase (AP) Buffer (100 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 9.5):
 - Dissolve the appropriate amounts of Tris base, NaCl, and MgCl₂ in distilled water.
 - Adjust the pH to 9.5 with HCl.
 - Bring the final volume to the desired amount with distilled water.
- BCIP and NBT Stock Solutions:
 - Prepare the BCIP and NBT stock solutions as described in Table 1, ensuring they are protected from light.
- BCIP/NBT Developing Solution:
 - Just before use, mix the BCIP and NBT stock solutions into the AP buffer according to the ratios provided in Table 2.[4][5] It is recommended to use the developing solution within one hour of preparation.[5]

Western Blotting Protocol with BCIP/NBT Detection

- Blocking:
 - After transferring the proteins to a nitrocellulose or PVDF membrane, block the membrane for 30 minutes to 1 hour at room temperature with a suitable blocking buffer (e.g., 5% nonfat dry milk or a commercial blocking buffer in Tris-buffered saline with Tween 20 (TBST)).
 [6]
- Primary Antibody Incubation:
 - Incubate the blot with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.



Washing:

 Wash the membrane three to four times for 5-10 minutes each with TBST to remove any unbound primary antibody.

Secondary Antibody Incubation:

Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody,
 diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

· Final Washes:

 Wash the membrane three to four times for 5-10 minutes each with TBST, followed by a final brief wash in Tris-buffered saline (TBS) without Tween 20 to remove any residual detergent.

• Signal Development:

- Remove the membrane from the final wash buffer and drain any excess liquid.
- Add the freshly prepared BCIP/NBT developing solution to the membrane, ensuring the entire surface is covered.
- Incubate at room temperature and monitor for the appearance of dark blue/purple bands.
 [2] This typically occurs within 5 to 30 minutes.
- Over-incubation can lead to increased background staining.[4]

Stopping the Reaction:

 Once the desired band intensity is achieved, stop the reaction by washing the membrane with distilled water for 10 minutes, changing the water at least once.[4]

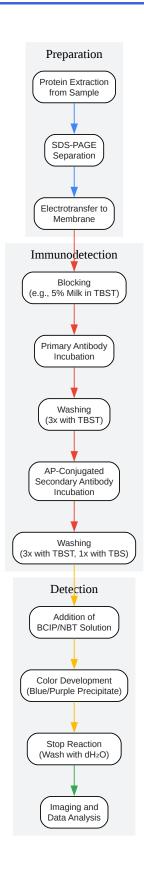
Drying and Storage:

 Air dry the membrane and store it in the dark, protected from light, to prevent fading of the signal.[2]

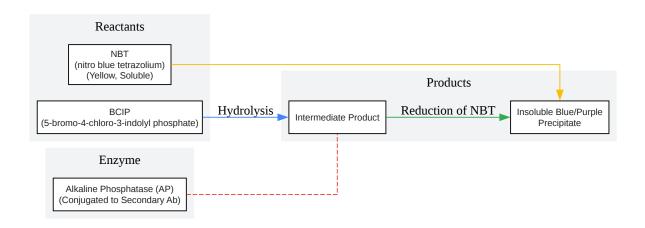


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